Cas no 6526-79-0 (2-(4-methylphenyl)propan-2-amine)
2-(4-methylphenyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-METHYLPHENYL)-1-METHYLETHYLAMINE
- 2-(4-methylphenyl)propan-2-amine
- 2-p-Tolylpropan-2-Amine
- Benzenemethanamine, alpha,alpha,4-trimethyl-
- AKOS004119601
- 4-Methyl-alpha,alpha-dimethylbenzylamine
- A8864
- AB45930
- AMY36541
- 6526-79-0
- EN300-1261523
- FT-0684321
- Benzenemethanamine,a,a,4-trimethyl-
- DTXSID90342729
- 2-(4-Methylphenyl)-2-propanamine #
- 1-METHYL-1-P-TOLYL-ETHYLAMINE
- 4-hydroxyphenyloctanoate
- TS-01969
- MFCD08669637
- 2-(p-tolyl)propan-2-amine
- 2-(4-Methylphenyl)-2-propanamine
- 1-Methyl-1-p-tolylethylamine
- CS-0281247
- SCHEMBL1409623
- G62066
- 1-(4-Methylphenyl)-1-methylethylamine HCl
- DB-013460
-
- MDL: MFCD08669637
- Inchi: 1S/C10H15N/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,11H2,1-3H3
- InChI Key: AHIOEYFAAFXSSZ-UHFFFAOYSA-N
- SMILES: NC(C)(C)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 149.12000
- Monoisotopic Mass: 149.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
- XLogP3: 1.7
Experimental Properties
- Density: 0.935
- Boiling Point: 225.6°C at 760 mmHg
- Flash Point: 94.9°C
- Refractive Index: 1.518
- PSA: 26.02000
- LogP: 2.88910
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
2-(4-methylphenyl)propan-2-amine Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
2-(4-methylphenyl)propan-2-amine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(4-methylphenyl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 065395-1g |
1-(4-Methylphenyl)-1-methylethylamine |
6526-79-0 | 97% | 1g |
£259.00 | 2022-03-01 | |
| Fluorochem | 065395-5g |
1-(4-Methylphenyl)-1-methylethylamine |
6526-79-0 | 97% | 5g |
£777.00 | 2022-03-01 | |
| Alichem | A019109076-1g |
2-(4-Methylphenyl)propan-2-amine |
6526-79-0 | 95% | 1g |
$828.20 | 2023-09-01 | |
| Apollo Scientific | OR2820-250mg |
2-(4-Methylphenyl)propan-2-amine |
6526-79-0 | 95 | 250mg |
£133.00 | 2024-08-02 | |
| Apollo Scientific | OR2820-1g |
2-(4-Methylphenyl)propan-2-amine |
6526-79-0 | 95 | 1g |
£238.00 | 2024-08-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0911-1g |
1-Methyl-1-p-tolyl-ethylamine |
6526-79-0 | 96% | 1g |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0911-5g |
1-Methyl-1-p-tolyl-ethylamine |
6526-79-0 | 96% | 5g |
6767.38CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0911-25g |
1-Methyl-1-p-tolyl-ethylamine |
6526-79-0 | 96% | 25g |
25424.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0911-500mg |
1-Methyl-1-p-tolyl-ethylamine |
6526-79-0 | 96% | 500mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0911-250mg |
1-Methyl-1-p-tolyl-ethylamine |
6526-79-0 | 96% | 250mg |
1060.05CNY | 2021-05-07 |
2-(4-methylphenyl)propan-2-amine Suppliers
2-(4-methylphenyl)propan-2-amine Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 2-(4-methylphenyl)propan-2-amine
Introduction to 2-(4-Methylphenyl)propan-2-amine (CAS No. 6526-79-0)
2-(4-Methylphenyl)propan-2-amine, also known by its CAS number 6526-79-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential applications in various therapeutic areas. This article aims to provide a comprehensive overview of 2-(4-Methylphenyl)propan-2-amine, including its chemical properties, synthesis methods, biological activities, and recent research developments.
Chemical Properties and Structure
2-(4-Methylphenyl)propan-2-amine is a member of the amine class of compounds, specifically an aliphatic amine with a substituted phenyl group. Its molecular formula is C10H15N, and it has a molecular weight of 153.23 g/mol. The compound features a tertiary amine functional group attached to a 4-methylphenyl (para-tolyl) moiety, which imparts distinct chemical and physical properties. The presence of the methyl group on the phenyl ring enhances the compound's lipophilicity, making it more suitable for crossing biological membranes.
The chemical structure of 2-(4-Methylphenyl)propan-2-amine can be represented as follows:
CH3
\
C - NH2
/ \
CH3 CH3
\
C - C6H4 - CH3
This structure highlights the key functional groups that contribute to the compound's reactivity and biological activity.
Synthesis Methods
The synthesis of 2-(4-Methylphenyl)propan-2-amine can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 4-methylacetophenone with ammonia or an ammonia derivative in the presence of a suitable catalyst. This process typically proceeds via a Mannich reaction, which forms the desired tertiary amine.
C6H4 - CH3 - COCH3 + NH3 → C6H4 - CH3 - COCH(NH2)CH3
C6H4 - CH3 - COCH(NH2)CH3 → C6H4 - CH3 - CH(CH3)NHCH3
Another approach involves the reductive amination of 4-methylacetophenone with an appropriate amine source, such as methylamine or dimethylamine, followed by deprotection if necessary. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.
Biological Activities and Applications
2-(4-Methylphenyl)propan-2-amine has been studied for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Research has shown that this compound exhibits affinity for certain neurotransmitter receptors, including serotonin (5-HT) and dopamine (DA) receptors. These interactions suggest that 2-(4-Methylphenyl)propan-2-amine may have therapeutic potential in conditions such as depression, anxiety, and neurodegenerative diseases.
In recent studies, 2-(4-Methylphenyl)propan-2-amine has been evaluated for its antidepressant-like effects in animal models. Results from these studies indicate that the compound can modulate serotonin levels in the brain, leading to improved mood and reduced anxiety behaviors. Additionally, preliminary data suggest that it may have neuroprotective properties, potentially mitigating neuronal damage associated with oxidative stress and inflammation.
Clinical Trials and Future Directions
The promising preclinical findings for 2-(4-Methylphenyl)propan-2-amine have paved the way for further clinical investigation. Several phase I trials are currently underway to assess the safety and pharmacokinetics of this compound in human subjects. These trials aim to determine optimal dosing regimens and identify any potential side effects or adverse reactions.
If initial clinical trials yield positive results, subsequent phase II and III trials will be conducted to evaluate the efficacy of 2-(4-Methylphenyl)propan-2-amine in treating specific CNS disorders. The ultimate goal is to bring this compound to market as a novel therapeutic agent with improved safety profiles compared to existing treatments.
Safety Considerations
Safety is a critical aspect of drug development, particularly for compounds intended for use in CNS disorders. Preclinical toxicology studies have shown that 2-(4-Methylphenyl)propan-2-amine exhibits low toxicity at therapeutic doses. However, as with any new drug candidate, thorough safety assessments are necessary to ensure that it can be used safely in clinical settings.
Ongoing research is focused on understanding the long-term effects of chronic exposure to this compound and identifying any potential interactions with other medications or dietary factors. Additionally, efforts are being made to develop formulations that enhance bioavailability while minimizing side effects.
Conclusion
2-(4-Methylphenyl)propan-2-amine (CAS No. 6526-79-0) is a promising compound with potential applications in treating CNS disorders such as depression and anxiety. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As clinical trials progress, it is hoped that this compound will contribute to the advancement of therapeutic options for patients suffering from these debilitating conditions.
6526-79-0 (2-(4-methylphenyl)propan-2-amine) Related Products
- 856762-66-8((1R)-1-4-(propan-2-yl)phenylethan-1-amine)
- 585-32-0(Cumylamine)
- 98405-02-8(Benzenemethanamine, a-methyl-4-(1-methylethyl)-, (+)-)
- 116848-92-1(Imidogen, (triphenylmethyl)-)
- 5824-40-8(Triphenylmethylamine)
- 90299-04-0(2-(naphthalen-2-yl)propan-2-amine)
- 30568-40-2(2-(3-methylphenyl)propan-2-amine)
- 167762-96-1(Benzeneethanamine, 4-(1-amino-1-methylethyl)-)
- 68285-22-3((1S)-1-4-(propan-2-yl)phenylethan-1-amine)
- 73441-43-7(1-(4-Isopropylphenyl)ethanamine)